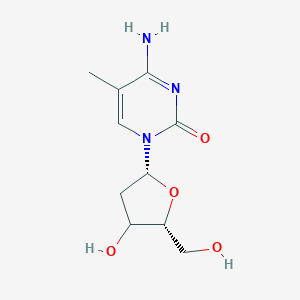

5-Methyl-2'-deoxycytidine

Übersicht

Beschreibung

5-Methyldeoxycytidin ist ein modifiziertes Nukleosid, das in der DNA vorkommt. Es entsteht durch Methylierung von Cytosin an der 5. Kohlenstoffposition, was zur Addition einer Methylgruppe führt. Diese Modifikation spielt eine entscheidende Rolle bei der Regulation der Genexpression und ist an verschiedenen biologischen Prozessen beteiligt, darunter Entwicklung, Differenzierung und Krankheit .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 5-Methyldeoxycytidin beinhaltet typischerweise die Methylierung von Desoxycytidin. Ein gängiges Verfahren ist die Verwendung von DNA-Methyltransferase-Enzymen, die den Transfer einer Methylgruppe von S-Adenosylmethionin zum Cytosinrest in der DNA katalysieren .

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 5-Methyldeoxycytidin durch chemische Synthese erfolgen. Dies beinhaltet den Schutz der Hydroxylgruppen von Desoxycytidin, gefolgt von selektiver Methylierung an der 5. Kohlenstoffposition des Cytosinrings. Der letzte Schritt beinhaltet die Entschützung, um das gewünschte Produkt zu erhalten .

Analyse Chemischer Reaktionen

Oxidation Reactions

Controlled oxidation of 5-mdC produces derivatives critical for epigenetic modulation:

These products are quantified via LC-MS/MS , with fragmentation patterns confirming structural identities .

Enzymatic Modifications

5-mdC derivatives participate in DNA repair and demethylation:

-

Thymine DNA Glycosylase (TDG) : Excises 5-FodC and 5-CadC but not 5-HmdC, initiating BER to restore unmodified cytosine .

-

Endogenous ROS Effects : Oxidation by reactive oxygen species (ROS) generates ~0.8 modifications per 10<sup>6</sup> nucleosides in Arabidopsis, though artificial oxidation during sample preparation is minimal compared to endogenous processes .

Stability and Side Reactions

-

pH Sensitivity : The glycosidic bond in 5-mdC is stable under physiological conditions but hydrolyzes under acidic or alkaline extremes.

-

Artifactual Oxidation : During DNA extraction, 5-mdC may oxidize to 5-HmdC at levels comparable to endogenous ROS-driven modifications (~1.1-fold higher than background 5-HmdU) .

Analytical Characterization

Mass Spectrometry Workflow :

Wissenschaftliche Forschungsanwendungen

Epigenetics Research

5-Methyl-2'-deoxycytidine is crucial in studying DNA methylation patterns, which are essential for gene regulation and expression. The presence of 5-MedC in DNA influences transcriptional activity and is linked to various biological processes. Researchers utilize oligonucleotides modified with 5-MedC to investigate the mechanisms of DNA methylation and its implications in health and disease.

Key Findings:

- Methylation of cytosines can regulate gene expression during vertebrate embryonic development .

- Alterations in 5-methylcytosine levels have been associated with cancer development, making it a target for diagnostic assays .

Pharmaceutical Development

This compound serves as a building block for nucleoside analogs, which are critical in developing antiviral and anticancer drugs. Its incorporation into therapeutic oligonucleotides enhances binding specificity and reduces off-target effects.

Case Study:

- The approval of mipomersen (Kynamro®) in 2013 marked a significant milestone as it utilized 5-MedC to reduce immune responses and improve therapeutic efficacy . This paved the way for other successful applications, including nusinersen (Spinraza®), used to treat spinal muscular atrophy.

Biotechnology

In biotechnology, this compound is employed in synthesizing modified DNA for gene therapy applications. Its ability to enhance the efficacy of therapeutic interventions makes it a valuable tool for researchers.

Applications:

- Used in the development of gene therapies that target specific genetic disorders.

- Enhances the stability and performance of therapeutic oligonucleotides .

Diagnostics

The incorporation of this compound into diagnostic assays aids in detecting specific DNA methylation changes associated with diseases. This application is particularly relevant for early diagnosis and monitoring of cancer.

Data Table: Diagnostic Applications

Research on Cellular Processes

This compound is instrumental in investigating cellular mechanisms such as differentiation and proliferation. Understanding these processes contributes to advancements in regenerative medicine and developmental biology.

Research Insights:

Wirkmechanismus

The primary mechanism of action of 5-Methyldeoxycytidine involves its incorporation into DNA, where it affects gene expression by altering the binding of transcription factors and other regulatory proteins. The methylation of cytosine residues in the promoter regions of genes can lead to gene silencing or activation, depending on the context . The molecular targets include DNA methyltransferases, which are responsible for maintaining and establishing methylation patterns .

Vergleich Mit ähnlichen Verbindungen

- 5-Hydroxymethyl-deoxycytidine

- 5-Formyl-deoxycytidine

- 5-Carboxy-deoxycytidine

- 2’-Deoxycytidine

Comparison: 5-Methyldeoxycytidine is unique in its ability to regulate gene expression through methylation. While 5-Hydroxymethyl-deoxycytidine and other oxidized derivatives are involved in active DNA demethylation processes, 5-Methyldeoxycytidine primarily functions in the maintenance of methylation patterns . This makes it a crucial player in epigenetic regulation and a valuable tool in research and therapeutic applications .

Biologische Aktivität

5-Methyl-2'-deoxycytidine (5MedCyd) is a modified nucleoside that plays a crucial role in the regulation of gene expression and cellular processes through its involvement in DNA methylation. This article delves into its biological activities, mechanisms of action, and therapeutic implications, supported by various research findings.

Overview of this compound

5MedCyd is a derivative of deoxycytidine where a methyl group is added to the 5-position of the cytosine base. This modification is significant in epigenetic regulation, particularly in the context of gene expression and cellular differentiation. The compound is primarily studied for its effects on DNA methylation patterns, which are critical for normal cellular function and development.

- DNA Methylation :

-

Cellular Metabolism :

- Research indicates that high concentrations of 5MedCyd can inhibit the growth of various human leukemic cell lines in vitro. This effect is partly attributed to its conversion into deoxycytidine and thymidine through metabolic pathways, which may lead to altered nucleotide pools that affect DNA synthesis and repair .

-

Immune Response Modulation :

- 5MedCyd has been shown to reduce immune responses associated with oligonucleotide therapies by inhibiting toll-like receptors (TLR) 7 and 9, which are involved in recognizing microbial DNA . This property is particularly beneficial in developing therapeutic oligonucleotides that require reduced immunogenicity.

Biological Activity in Cancer Research

5MedCyd's role in cancer biology has garnered significant attention:

- Epigenetic Alterations :

-

Therapeutic Applications :

- Clinical studies have explored the use of hypomethylating agents like decitabine, which can reverse aberrant methylation patterns associated with drug resistance in cancers such as ovarian cancer. In these studies, treatment with decitabine led to a significant decrease in 5MedCyd levels in peripheral blood mononuclear cells, suggesting a potential mechanism for restoring sensitivity to chemotherapy .

Table: Summary of Key Studies on this compound

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCHPKXVUGJYGU-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401003853 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-07-3 | |

| Record name | 5-Methyl-2′-deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyldeoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxy-5-methylcytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLDEOXYCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B200GV71QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.